molecular formula C9H12N2O2 B1600391 N-Isopropyl-2-nitroaniline CAS No. 25186-42-9

N-Isopropyl-2-nitroaniline

Cat. No. B1600391
Key on ui cas rn: 25186-42-9
M. Wt: 180.2 g/mol
InChI Key: WPFVERYDIPOZGG-UHFFFAOYSA-N
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Patent
US09125901B2

Procedure details

Ammonium formate (960 mg, 15.0 mmol) is added to a solution of N-isopropyl-2-nitroaniline (550 mg, 3.03 mmol) in methanol. This may be followed by a catalytic amount of palladium on carbon (5%). The mixture may be refluxed overnight, cooled to room temperature and filtered. The filtrate may be concentrated by any applicable and the residue may be purified, for example by Biotage column chromatography to give N1-isopropylbenzene-1,2-diamine (398 mg)
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH:5]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O)([CH3:7])[CH3:6]>CO.[Pd]>[CH:5]([NH:8][C:9]1[C:10]([NH2:15])=[CH:11][CH:12]=[CH:13][CH:14]=1)([CH3:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)(C)NC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture may be refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate may be concentrated by any applicable and the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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